molecular formula C22H19NO7 B12900339 Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B12900339
M. Wt: 409.4 g/mol
InChI Key: KAICFPDYJUONAF-UHFFFAOYSA-N
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Description

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate is a complex organic compound with the molecular formula C22H19NO7 and a molecular weight of 409.39 g/mol This compound is characterized by its isoquinoline core, which is substituted with acetoxy, acetoxymethyl, and phenoxy groups

Preparation Methods

The synthesis of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.

    Introduction of Acetoxy and Acetoxymethyl Groups: The acetoxy and acetoxymethyl groups can be introduced through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.

    Phenoxy Substitution: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using phenol and a suitable leaving group on the isoquinoline ring.

Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like amines or thiols replace the phenoxy group.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The acetoxy and acetoxymethyl groups can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then interact with enzymes or receptors. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, influencing their activity and function.

Comparison with Similar Compounds

Methyl 4-acetoxy-1-(acetoxymethyl)-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-methoxyisoquinoline-3-carboxylate: This compound has a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-ethoxyisoquinoline-3-carboxylate: The ethoxy group can influence the compound’s solubility and pharmacokinetic properties.

    Methyl 4-acetoxy-1-(acetoxymethyl)-7-butoxyisoquinoline-3-carboxylate: The butoxy group can lead to different steric and electronic effects compared to the phenoxy group.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19NO7

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 4-acetyloxy-1-(acetyloxymethyl)-7-phenoxyisoquinoline-3-carboxylate

InChI

InChI=1S/C22H19NO7/c1-13(24)28-12-19-18-11-16(30-15-7-5-4-6-8-15)9-10-17(18)21(29-14(2)25)20(23-19)22(26)27-3/h4-11H,12H2,1-3H3

InChI Key

KAICFPDYJUONAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=NC(=C(C2=C1C=C(C=C2)OC3=CC=CC=C3)OC(=O)C)C(=O)OC

Origin of Product

United States

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